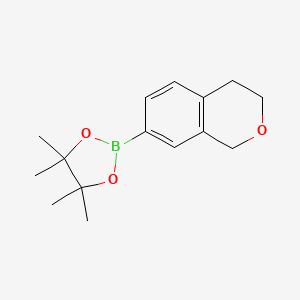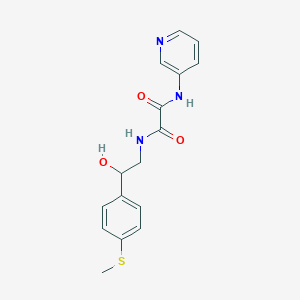
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ITD, is a boron-containing compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its ability to selectively and efficiently modify biomolecules, making it a valuable tool in various fields such as biochemistry, pharmacology, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a reversible covalent bond between the boronic acid group of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the diol groups present in biomolecules. This interaction is highly specific and selective, as boronic acid groups have a higher affinity for diol groups compared to other functional groups. This specificity allows for the targeted modification of biomolecules without affecting other components in the system.
Biochemical and Physiological Effects
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have minimal toxic effects on cells and tissues, making it a safe and effective tool for scientific research. However, the introduction of boronic acid groups into biomolecules can affect their function and stability, which must be carefully considered when using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Additionally, the modification of biomolecules with 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter their interactions with other molecules in the system, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its high selectivity and specificity for diol-containing biomolecules. This allows for the targeted modification of these molecules without affecting other components in the system. Additionally, 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is easily accessible and can be synthesized in large quantities, making it a cost-effective tool for scientific research.
However, the use of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also has some limitations. The modification of biomolecules with 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect their function and stability, which must be carefully considered when using this compound. Additionally, the specificity of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for diol-containing biomolecules can limit its applications in systems where these molecules are not present.
Direcciones Futuras
The potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are vast and varied. Some possible future directions for the use of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
1. Development of new methods for the targeted modification of biomolecules using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2. Exploration of the potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug delivery and bioimaging
3. Investigation of the effects of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane modification on the function and stability of biomolecules
4. Development of new biosensors and diagnostic tools using 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-modified biomolecules
5. Optimization of the synthesis method for 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to improve yield and purity.
Conclusion
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has shown great potential for use in scientific research. Its high selectivity and specificity for diol-containing biomolecules make it a valuable tool for the targeted modification of these molecules. While there are some limitations to its use, the potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various fields such as biochemistry, pharmacology, and biotechnology make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of isochroman with trimethyl borate in the presence of a strong base such as potassium tert-butoxide. The resulting product is purified using column chromatography to obtain a high yield of pure 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This synthesis method has been optimized to produce 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in large quantities, making it easily accessible for scientific research.
Aplicaciones Científicas De Investigación
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied extensively for its ability to selectively modify biomolecules such as proteins, nucleic acids, and carbohydrates. This compound can be used to introduce boronic acid groups into these biomolecules, which can then be used for various applications such as drug delivery, bioimaging, and biosensing. For example, 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to selectively label glycoproteins in living cells, allowing for the visualization and study of these molecules in their natural environment.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFUBALVXIEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1643572-75-1 |
Source


|
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)

![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)


![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)
